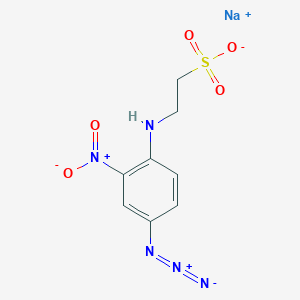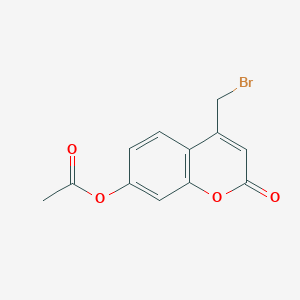
4-溴甲基-7-乙酰氧基香豆素
描述
Synthesis Analysis
4-Bromomethyl-7-acetoxycoumarin's synthesis involves multiple steps that require precise control over reaction conditions to achieve high yields and purity. An experimental and theoretical study conducted by Erdoğdu, Saǧlam, and Dereli (2015) detailed the structural and spectroscopic analyses of the compound, providing insights into the methodologies for its synthesis through FT-IR, FT-Raman, FT-NMR, and quantum chemical calculations (Erdoğdu, Saǧlam, & Dereli, 2015).
Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-7-acetoxycoumarin has been investigated using various spectroscopic techniques and computational methods. The molecular conformations were computed at the B3LYP/6-311++G(d,p) level of theory, which helped in understanding the molecular geometry, electronic structure, and vibrational characteristics of the molecule (Erdoğdu, Saǧlam, & Dereli, 2015).
Chemical Reactions and Properties
4-Bromomethyl-7-acetoxycoumarin participates in various chemical reactions, including Claisen rearrangement and esterification, due to its active bromomethyl and acetoxyl groups. Ghantwal and Samant (1999) explored its reactivity in Claisen rearrangement, demonstrating its versatility in organic synthesis (Ghantwal & Samant, 1999).
Physical Properties Analysis
The physical properties of 4-Bromomethyl-7-acetoxycoumarin, such as melting point, boiling point, solubility, and stability, are crucial for its handling and application in various chemical reactions. Tsuchiya et al. (1982) described a system for high-performance liquid chromatography of carboxylic acids using 4-Bromomethyl-7-acetoxycoumarin as a fluorescence reagent, highlighting its physical properties that are beneficial for chromatographic applications (Tsuchiya, Hayashi, Naruse, & Takagi, 1982).
Chemical Properties Analysis
The chemical properties of 4-Bromomethyl-7-acetoxycoumarin, including its reactivity, functional group transformations, and interactions with other molecules, have been extensively studied. Its application in synthesizing various coumarin derivatives showcases its chemical versatility and potential as a building block in organic synthesis. For instance, its use in the synthesis and pharmacological evaluation of novel coumarin derivatives has been documented, illustrating its utility in developing new compounds with potential biological activities (Khan, Khan, & Ali, 2020).
科学研究应用
对羧酸的荧光标记:Farinotti等人(1983年)的研究指出,4-溴甲基-6,7-二甲氧基香豆素对羧酸具有高灵敏度的荧光标记作用。这使得通过液相色谱法使用荧光检测可以对皮摩尔量进行敏感评估(Farinotti et al., 1983)。
前列腺素分析:Tsuchiya等人(1982年)开发了一种使用4-溴甲基-7-乙酰氧基香豆素进行前列腺素分析的敏感高效液相色谱法,特别适用于人类精液,检测限约为10飞摩尔(Tsuchiya et al., 1982)。
检测低飞摩尔水平的羧酸:Tsuchiya等人(1982年)的另一项研究突出了一种使用4-溴甲基-7-乙酰氧基香豆素(Br-Mac)进行羧酸高效液相色谱法的系统,可以检测这些酸的低飞摩尔水平,并且峰面积变化最小(Tsuchiya et al., 1982)。
脂肪酸衍生试剂:Ertel和Carstensen(1987年)报告称,4-溴甲基-7-甲氧基香豆素可用作脂肪酸的衍生试剂,但由于其易受碱催化溶解的影响,其实用性受到限制(Ertel & Carstensen, 1987)。
抗增殖活性对抗癌细胞系:Simpson等人(1998年)发现,7-甲氧基-4-溴甲基香豆素对小鼠腺癌细胞系显示出显著的抗增殖活性,可能是由于其烷基化能力(Simpson等人,1998年)。
选择性雌激素受体调节:Li等人(2006年)证明,对4-甲基-3,7-取代香豆素进行选择性溴化可以扩大规模生产不对称苯并吡喃苯并吡喃化合物,对选择性雌激素受体调节有用(Li et al., 2006)。
抗癌剂:Miri等人(2016年)的研究表明,4-甲基香豆素衍生物显示出作为新型抗癌剂的潜力,某些化合物对各种细胞系表现出有希望的细胞毒活性(Miri等人,2016年)。
抗菌活性:Khan等人(2020年)的研究显示,新型香豆素衍生物对多种细菌种类表现出抗菌活性(Khan et al., 2020)。
阿尔茨海默病研究:Narayanan等人(2021年)发现,4-甲基-7-羟基香豆素的某些衍生物,特别是化合物D1,对阿尔茨海默病具有有希望的性质,包括抗氧化和酶抑制活性,以及相对于多奈哌齐的改善记忆和学习(Narayanan et al., 2021)。
安全和危害
属性
IUPAC Name |
[4-(bromomethyl)-2-oxochromen-7-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO4/c1-7(14)16-9-2-3-10-8(6-13)4-12(15)17-11(10)5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJFMNSSDOXBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10181894 | |
| Record name | 4-Bromomethyl-7-acetoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-7-acetoxycoumarin | |
CAS RN |
2747-04-8 | |
| Record name | 4-Bromomethyl-7-acetoxycoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002747048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Bromomethyl-7-acetoxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10181894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Acetoxy-4-(bromomethyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Acetoxy-4-bromomethylcoumarin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8F79A3785 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

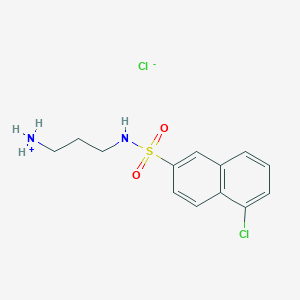
![2-Amino-3,4,7,8-tetramethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43411.png)
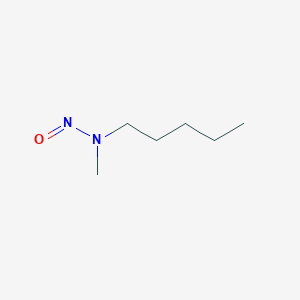
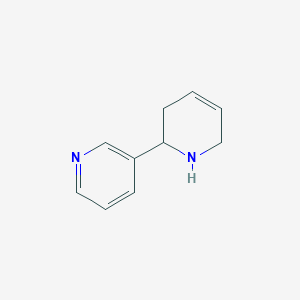
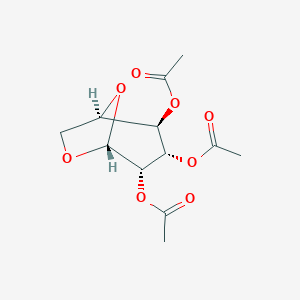
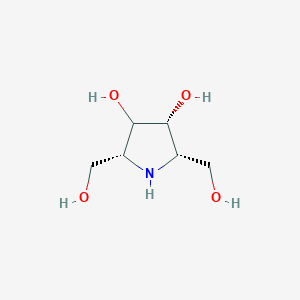
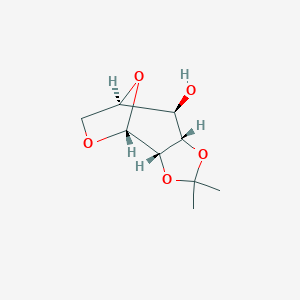
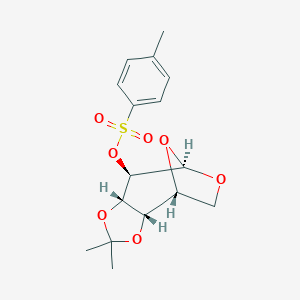
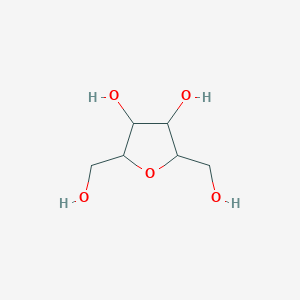
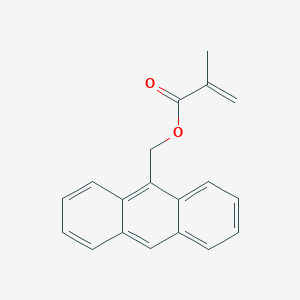
![2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline](/img/structure/B43431.png)
![2-Azido-3-methylimidazo[4,5-f]quinoline](/img/structure/B43432.png)
![2-Azido-1-methyl-6-phenylimidazo[4,5-b]pyridine](/img/structure/B43433.png)
